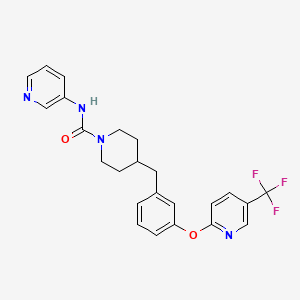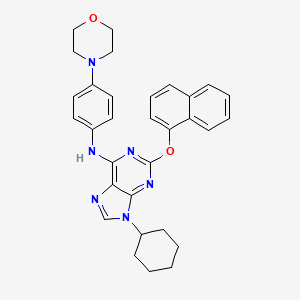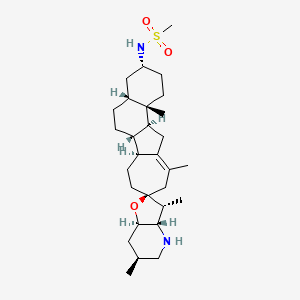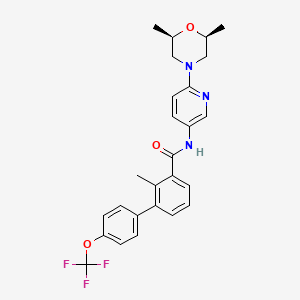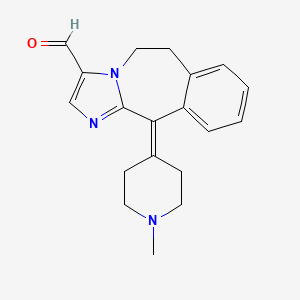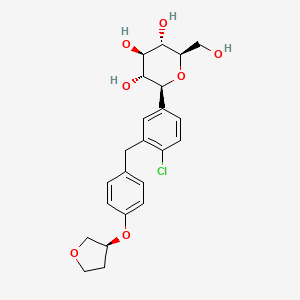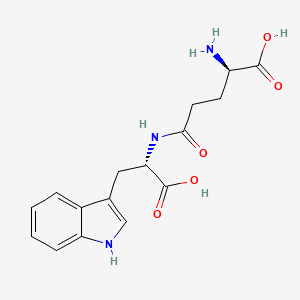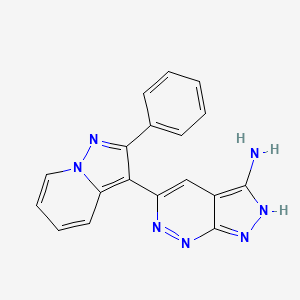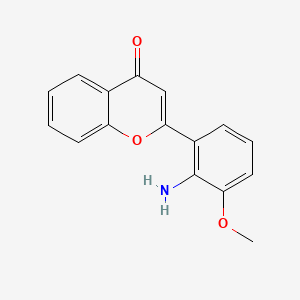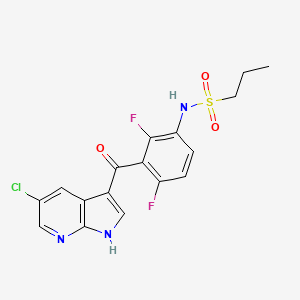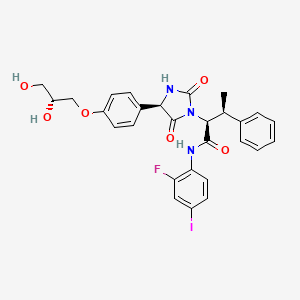
ジラム
概要
説明
作用機序
Target of Action
Ziram, a zinc dithiocarbamate, primarily targets the nervous system, liver, and thyroid . It also interacts with α-synuclein, a protein that regulates dopamine release . By increasing the α-synuclein level, Ziram selectively causes dopamine-mediated cell damage .
Mode of Action
Ziram inhibits the ubiquitin E1 ligase of proteasomes, leading to dopamine-mediated cell damage . It also affects the functions and polarization of human monocyte-derived macrophages . At certain concentrations, Ziram can increase phagocytosis, inhibit oxidative bursts triggered by zymosan, and reduce the production of pro-inflammatory cytokines/chemokines induced by LPS .
Biochemical Pathways
Ziram’s interaction with its targets leads to changes in several biochemical pathways. It induces the expression of several antioxidant genes such as HMOX1, SOD2, and catalase, suggesting the induction of oxidative stress . This oxidative stress could be involved in the increase in late apoptosis induced by Ziram . Ziram also modulates macrophages to an M2-like anti-inflammatory phenotype, which is often associated with various diseases .
Pharmacokinetics
It is known that ziram has a low aqueous solubility and is quite volatile .
Result of Action
Ziram’s action results in several molecular and cellular effects. It can cause inflammation, hyperplasia, and necrosis in the larynx . It can also lead to changes in blood parameters, biochemical parameters, and increased liver and thyroid weights . Ziram has been found to have sensitizing effects on the skin of guinea pigs .
Action Environment
The action, efficacy, and stability of Ziram are influenced by environmental factors. The stability of Ziram is dependent on the pH . At 25°C, the time required for half of the substance to decompose is 10.4 minutes at a pH of 5, 17.7 hours at a pH of 7, and 6.3 days at a pH of 9 . It is also known that Ziram is moderately toxic to mammals and is considered to be mutagenic and a recognized irritant . It is highly toxic to birds, fish, and aquatic invertebrates, and moderately toxic to algae, honeybees, and earthworms .
科学的研究の応用
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ziram plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ziram has been shown to increase zymosan phagocytosis at a concentration of 0.01 μmol.L−1 . At a concentration of 10 μmol.L−1, Ziram completely inhibits this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Cellular Effects
Ziram has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, Ziram at 10 μmol.L−1 inhibits the gene expression of M2 markers (CD36, CD163) and induces gene expression of other M2 markers CD209, CD11b, and CD16 .
Molecular Mechanism
Ziram exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, Ziram and disulfiram at 0.01 μmol.L−1 increased zymosan phagocytosis. In contrast, Ziram at 10 μmol.L−1 completely inhibited this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
準備方法
Synthetic Routes and Reaction Conditions: Ziram is synthesized by treating zinc salts with dimethyldithiocarbamate. The reaction can be represented as follows: [ 2 (CH_3)_2NCS_2^- + Zn^{2+} \rightarrow Zn((CH_3)_2NCS_2)_2 ] This reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, Ziram is produced by reacting zinc sulfate with sodium dimethyldithiocarbamate in water. The reaction mixture is then filtered, and the solid product is washed and dried to obtain pure Ziram .
化学反応の分析
Types of Reactions: Ziram undergoes various chemical reactions, including:
Oxidation: Ziram can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Under reducing conditions, Ziram can be converted back to its constituent dimethyldithiocarbamate and zinc salts.
Substitution: Ziram can participate in substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include disulfides, zinc salts, and substituted dithiocarbamates .
類似化合物との比較
Ziram belongs to the class of dithiocarbamate fungicides, which includes compounds such as:
Thiram: Another widely used fungicide with similar applications in agriculture.
Mancozeb: A fungicide used to control a broad spectrum of fungal diseases.
Zineb: Used in agriculture to control fungal diseases on various crops.
Uniqueness of Ziram: Ziram is unique due to its dual role as both a fungicide and an industrial additive.
特性
| { "Design of the Synthesis Pathway": "Ziram can be synthesized by reacting carbon disulfide with dimethylamine followed by reaction with zinc chloride. The resulting intermediate is then treated with hydrogen sulfide to yield Ziram.", "Starting Materials": ["Carbon disulfide", "Dimethylamine", "Zinc chloride", "Hydrogen sulfide"], "Reaction": [ "Step 1: React carbon disulfide with dimethylamine in the presence of a catalyst to form a dithiocarbamate intermediate.", "Step 2: Add zinc chloride to the intermediate and stir for several hours to yield a zinc dithiocarbamate complex.", "Step 3: Treat the complex with hydrogen sulfide to release Ziram as a white solid precipitate.", "Step 4: Purify and isolate Ziram using standard laboratory techniques." ] } | |
CAS番号 |
137-30-4 |
分子式 |
C6H12N2S4Zn |
分子量 |
305.8 g/mol |
IUPAC名 |
zinc;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
DUBNHZYBDBBJHD-UHFFFAOYSA-L |
不純物 |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
正規SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
外観 |
Solid powder |
Color/Form |
Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |
密度 |
1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |
引火点 |
200 °F (NTP, 1992) |
melting_point |
482 °F (NTP, 1992) 246 °C 240-250 °C |
| 137-30-4 | |
物理的記述 |
Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |
ピクトグラム |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |
溶解性 |
less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |
蒸気圧 |
Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
